molecular formula C3H5ClMg B1295081 Allylmagnesium chloride CAS No. 2622-05-1

Allylmagnesium chloride

Cat. No.: B1295081
CAS No.: 2622-05-1
M. Wt: 100.83 g/mol
InChI Key: CYSFUFRXDOAOMP-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Allylmagnesium chloride is an organometallic compound, commonly used as a Grignard reagent . The primary targets of this compound are carbonyl compounds, such as aldehydes and ketones . It interacts with these compounds to perform allylation, a process that introduces an allyl group into a molecule .

Mode of Action

The mode of action of this compound involves a nucleophilic reaction . The nucleophilic carbon atoms of organometallic reagents like this compound react with the electrophilic carbon atoms of aldehydes, ketones, acyl halides, esters, and epoxides to build larger carbon chains . In the process, an alcohol is formed . This ability to build larger organic molecules is an important and useful skill for multi-step synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of alcohols . The basic reaction involves the nucleophilic reaction of the carbanionic carbon in the organometallic reagent with the electrophilic carbon in the carbonyl to form alcohols . Both Grignard and Organolithium Reagents will perform these reactions .

Pharmacokinetics

It’s important to note that this compound is highly reactive and sensitive to moisture

Result of Action

The result of the action of this compound is the formation of larger organic molecules, specifically alcohols . This is achieved through the reaction of the nucleophilic carbon atoms in the organometallic reagent with the electrophilic carbon atoms in the carbonyl compounds .

Action Environment

This compound is sensitive to environmental factors. It reacts violently with water , and it’s recommended to handle it under inert gas and protect it from moisture . It’s typically used in a controlled laboratory environment, and its action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other reactive substances .

Biochemical Analysis

Biochemical Properties

Allylmagnesium chloride plays a significant role in biochemical reactions, particularly in the allylation of carbonyl compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the synthesis of antipsychotic clopixol and polysilane–crown ether polymers . The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbon-carbon bonds. This involves the nucleophilic addition of the allyl group to electrophilic carbonyl compounds. The compound’s interaction with biomolecules can lead to enzyme inhibition or activation, depending on the specific reaction conditions. Changes in gene expression may also occur as a result of these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be sensitive to air and moisture, which can lead to its degradation. Stability studies have shown that it must be stored under inert conditions to maintain its reactivity. Long-term effects on cellular function have not been extensively studied, but it is known that the compound can cause severe skin burns and eye damage upon exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localizations can influence its reactivity and interactions with other biomolecules, ultimately affecting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylmagnesium chloride is typically prepared by the reaction of allyl chloride with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then stirred under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions: Allylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic centers such as carbonyl groups in aldehydes and ketones. This results in the formation of alcohols after hydrolysis. It can also participate in substitution reactions, where the allyl group replaces a leaving group in a substrate .

Common Reagents and Conditions:

    Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form alcohols.

    Substitution Reactions: Reacts with substrates containing good leaving groups under anhydrous conditions.

Major Products:

Scientific Research Applications

Allylmagnesium chloride is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

    Organic Synthesis: Used for the allylation of carbonyl compounds to form alcohols.

    Pharmaceuticals: Employed in the synthesis of complex molecules, including active pharmaceutical ingredients.

    Polymer Chemistry: Used in the preparation of polysilane–crown ether polymers.

    Material Science: Involved in the synthesis of novel materials with unique properties

Comparison with Similar Compounds

Uniqueness: Allylmagnesium chloride is unique due to its ability to introduce the allyl group into various substrates, which is valuable in the synthesis of complex organic molecules. Its reactivity and versatility make it a preferred choice in many synthetic applications compared to its analogs .

Properties

IUPAC Name

magnesium;prop-1-ene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSFUFRXDOAOMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062561
Record name Allylmagnesium chloride
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Molecular Weight

100.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS]
Record name Allylmagnesium chloride
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CAS No.

2622-05-1
Record name Magnesium, chloro-2-propen-1-yl-
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Record name Allylmagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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